molecular formula C18H14ClN3OS B11530267 quinolin-8-yl (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonothioate

quinolin-8-yl (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonothioate

Cat. No.: B11530267
M. Wt: 355.8 g/mol
InChI Key: IAKFECBNIWYKFA-RELWKKBWSA-N
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Description

Quinolin-8-yl (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonothioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a chlorophenyl group, and a hydrazonothioate linkage, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Thioester formation: The hydrazone intermediate is then reacted with a thioester derivative of quinoline-8-carboxylic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazone moiety to the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild acidic conditions.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Quinolin-8-yl (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of quinolin-8-yl (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonothioate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinoline-8-carboxylic acid and its derivatives share structural similarities.

    Hydrazonothioate derivatives: Compounds with similar hydrazonothioate linkages, such as benzyl hydrazonothioates.

Uniqueness

Quinolin-8-yl (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonothioate is unique due to the combination of its quinoline, chlorophenyl, and hydrazonothioate moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

quinolin-8-yl (1E)-N-(3-chloroanilino)-2-oxopropanimidothioate

InChI

InChI=1S/C18H14ClN3OS/c1-12(23)18(22-21-15-8-3-7-14(19)11-15)24-16-9-2-5-13-6-4-10-20-17(13)16/h2-11,21H,1H3/b22-18+

InChI Key

IAKFECBNIWYKFA-RELWKKBWSA-N

Isomeric SMILES

CC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/SC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC(=O)C(=NNC1=CC(=CC=C1)Cl)SC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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